Cevimeline.HCl

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

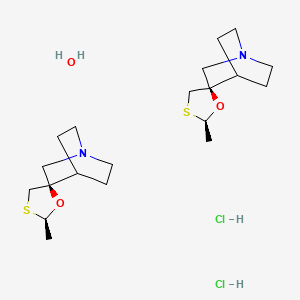

3D Structure of Parent

特性

分子式 |

C20H38Cl2N2O3S2 |

|---|---|

分子量 |

489.6 g/mol |

IUPAC名 |

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride |

InChI |

InChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2/t2*8-,10-;;;/m11.../s1 |

InChIキー |

ZSTLCHCDLIUXJE-GMLJRNIPSA-N |

異性体SMILES |

C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.O.Cl.Cl |

正規SMILES |

CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl |

製品の起源 |

United States |

Foundational & Exploratory

The Agonistic Action of Cevimeline.HCl on Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline hydrochloride (Cevimeline.HCl) is a cholinergic agonist with a well-established therapeutic role in the management of xerostomia (dry mouth), particularly in patients with Sjögren's syndrome.[1] Its efficacy stems from a specific and potent interaction with muscarinic acetylcholine receptors (mAChRs), leading to the stimulation of salivary gland secretion. This technical guide provides an in-depth exploration of the mechanism of action of this compound at the molecular and cellular levels, with a focus on its interaction with muscarinic receptor subtypes. This document details the quantitative aspects of its receptor affinity and functional potency, outlines the downstream signaling cascades it initiates, and provides representative protocols for key experimental assays used to characterize its activity.

Introduction

Cevimeline is a quinuclidine derivative of acetylcholine that acts as a direct-acting muscarinic receptor agonist.[2] It is known to exhibit a higher affinity for M1 and M3 receptor subtypes, which are prominently expressed in exocrine glands and are coupled to the Gq/11 family of G proteins.[3][4] The activation of these receptors by Cevimeline triggers a well-defined signal transduction pathway, culminating in an increase in intracellular calcium and subsequent fluid and protein secretion from salivary acinar cells. Understanding the precise molecular interactions and the downstream consequences of Cevimeline binding is crucial for the development of novel and more selective secretagogues.

Muscarinic Receptor Subtype Selectivity

Cevimeline's therapeutic efficacy is largely attributed to its selectivity for M1 and M3 muscarinic receptors over other subtypes. This selectivity profile is critical in minimizing the potential for off-target effects associated with the activation of M2 receptors in the heart or M4 and M5 receptors in the central nervous system.

Quantitative Analysis of Receptor Potency

The functional potency of Cevimeline at the five human muscarinic receptor subtypes has been determined through in vitro studies. The following table summarizes the half-maximal effective concentration (EC50) values, which represent the concentration of Cevimeline required to elicit 50% of its maximal response.

| Muscarinic Receptor Subtype | EC50 (μM) | Reference |

| M1 | 0.023 | [2] |

| M2 | 1.04 | [2] |

| M3 | 0.048 | [2] |

| M4 | 1.31 | [2] |

| M5 | 0.063 | [2] |

Table 1: Functional Potency (EC50) of Cevimeline at Human Muscarinic Receptor Subtypes.

Molecular Mechanism of Action: The Signaling Cascade

The binding of Cevimeline to M1 and M3 muscarinic receptors initiates a cascade of intracellular events, leading to the physiological response of salivation. This process is primarily mediated by the Gq/11 signaling pathway.

G-Protein Coupling and Activation

Upon agonist binding, the M1 and M3 receptors undergo a conformational change, enabling them to act as a guanine nucleotide exchange factor (GEF) for the heterotrimeric G protein, Gq/11. This interaction catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein (Gαq/11). The binding of GTP induces the dissociation of the Gαq/11 subunit from the βγ-subunits, allowing the activated Gαq/11-GTP to interact with its downstream effector.

Activation of Phospholipase C

The primary effector for activated Gαq/11 is the enzyme Phospholipase C-β (PLCβ). Gαq/11-GTP allosterically activates PLCβ, which then catalyzes the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2).

Generation of Second Messengers: IP3 and DAG

The cleavage of PIP2 by PLCβ generates two crucial second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm.

-

Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane.

Calcium Mobilization

IP3 binds to and opens IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (ER). This leads to the release of stored Ca2+ from the ER into the cytoplasm, causing a rapid and significant increase in the intracellular Ca2+ concentration.

Salivary Gland Secretion

The rise in intracellular Ca2+ is the pivotal signal for salivary secretion. It triggers the opening of Ca2+-activated chloride and potassium channels in the apical and basolateral membranes of salivary acinar cells, respectively. The resulting ion fluxes drive the osmotic movement of water, leading to the secretion of saliva. DAG, in concert with Ca2+, also activates Protein Kinase C (PKC), which can modulate various cellular processes, including further regulation of ion channels and exocytosis.

Experimental Protocols

The characterization of Cevimeline's mechanism of action relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of Cevimeline for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of Cevimeline at a specific muscarinic receptor subtype.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

96-well microplates.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Dilute the [3H]-NMS stock in Assay Buffer to a working concentration (typically near its Kd for the receptor).

-

Thaw the cell membranes on ice and dilute to the desired protein concentration in Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add Assay Buffer, [3H]-NMS, and diluted cell membranes.

-

Non-specific Binding (NSB): Add a high concentration of a non-labeled muscarinic antagonist (e.g., 10 µM atropine), [3H]-NMS, and diluted cell membranes.

-

Competitive Binding: Add each Cevimeline dilution, [3H]-NMS, and diluted cell membranes.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Cevimeline concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Cevimeline that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Imaging

This assay directly visualizes the effect of Cevimeline on intracellular calcium concentrations in live cells.

Objective: To measure the change in intracellular calcium concentration in salivary acinar cells in response to Cevimeline stimulation.

Materials:

-

Isolated salivary acinar cells or a suitable cell line.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

This compound.

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Fluorescence microscope with an appropriate filter set and a digital camera.

-

Image analysis software.

Procedure:

-

Cell Preparation and Dye Loading:

-

Isolate and culture salivary acinar cells on glass coverslips.

-

Load the cells with the calcium indicator dye by incubating them in a solution containing the AM ester form of the dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.

-

Wash the cells to remove excess extracellular dye.

-

-

Imaging Setup:

-

Mount the coverslip with the dye-loaded cells onto the stage of the fluorescence microscope.

-

Perfuse the cells with the physiological salt solution.

-

-

Baseline Measurement: Record the baseline fluorescence intensity of the cells before the addition of Cevimeline. For ratiometric dyes like Fura-2, this involves alternating excitation at two wavelengths (e.g., 340 nm and 380 nm) and measuring the emission at a single wavelength (e.g., 510 nm).

-

Stimulation: Add a known concentration of this compound to the perfusion solution.

-

Image Acquisition: Continuously record the fluorescence intensity of the cells during and after the addition of Cevimeline.

-

Data Analysis:

-

For ratiometric dyes, calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.

-

For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is directly proportional to the change in calcium concentration.

-

Plot the change in fluorescence (or ratio) over time to visualize the calcium transient.

-

Quantify parameters such as the peak amplitude, time to peak, and duration of the calcium response.

-

Conclusion

This compound acts as a potent and selective agonist at M1 and M3 muscarinic receptors. Its mechanism of action is well-characterized and involves the canonical Gq/11-PLC-IP3-Ca2+ signaling pathway. This cascade of events ultimately leads to an increase in intracellular calcium in salivary acinar cells, providing the direct stimulus for salivation. The quantitative data on its receptor potency, combined with a detailed understanding of its signaling mechanism, underscores its rational design as a therapeutic agent for xerostomia. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel muscarinic receptor agonists for the treatment of glandular hypofunction.

References

Cevimeline.HCl: An In-depth Analysis of its M1 and M3 Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline hydrochloride, a cholinergic agent, is a muscarinic receptor agonist with a notable affinity for M1 and M3 receptor subtypes.[1][2] Chemically, it is a quinuclidine derivative of acetylcholine.[3] Marketed under the trade name Evoxac, it is primarily indicated for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[4][5] Its therapeutic effect stems from its ability to stimulate salivary glands, which are rich in M1 and M3 receptors, leading to increased saliva production.[6][7][8] This document provides a detailed technical overview of the M1 and M3 receptor selectivity profile of Cevimeline.HCl, including quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Receptor Selectivity Profile

Cevimeline exhibits a higher potency for the M1 muscarinic receptor subtype, as demonstrated by functional assay data. The following table summarizes the EC50 values of Cevimeline for all five muscarinic receptor subtypes, highlighting its selectivity profile.

| Receptor Subtype | EC50 (μM) | Fold Selectivity vs. M1 |

| M1 | 0.023 | 1 |

| M2 | 1.04 | 45.2 |

| M3 | 0.048 | 2.1 |

| M4 | 1.31 | 57.0 |

| M5 | 0.063 | 2.7 |

| Data from Heinrich et al., as cited in[7][9] |

As the data indicates, Cevimeline is a potent M1 agonist.[7][9] Its selectivity for the M3 receptor is approximately 2-fold lower than for the M1 receptor.[7][9] In contrast, its selectivity is significantly lower for M2 and M4 receptors, being 46-fold and 43-fold lower than for the M1 receptor, respectively.[7][9]

M1 and M3 Receptor Signaling Pathways

Both M1 and M3 muscarinic receptors are coupled to the Gq family of G proteins.[10][11][12] Upon agonist binding, such as with Cevimeline, a conformational change in the receptor activates the associated Gq protein.[10][13] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC).[10][14] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][15]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[10][15] The elevated intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction and glandular secretion.[13][16]

Experimental Protocols

The determination of the receptor selectivity profile of a compound like Cevimeline involves a combination of binding and functional assays.

Radioligand Binding Assay (Competitive)

Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a specific receptor subtype.[17] This is achieved by measuring the ability of the unlabeled test compound (Cevimeline) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.[18]

Detailed Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK cells) that are stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[18]

-

Assay Setup: The assay is typically performed in a 96-well or 384-well plate format.[19] Each well contains the cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (Cevimeline).[18][19]

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.[17]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.[17]

-

Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.[17]

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.[17] The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Imaging Functional Assay

Calcium imaging assays are functional assays that measure the increase in intracellular calcium concentration following receptor activation.[17] This is a direct measure of the functional consequence of M1 and M3 receptor activation, which are Gq-coupled and signal through the release of intracellular calcium.[13]

Detailed Methodology:

-

Cell Culture: Cells expressing the M1 or M3 receptor subtype are seeded in a multi-well plate.[17]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[17][20] These dyes exhibit an increase in fluorescence intensity upon binding to calcium.

-

Compound Addition: Serial dilutions of the test compound (Cevimeline) are added to the wells.[17]

-

Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader, such as a FLIPR (Fluorescent Imaging Plate Reader).[21]

-

Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium.[17] Concentration-response curves are generated to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.[17]

Conclusion

This compound is a potent muscarinic agonist with a clear selectivity profile favoring the M1 and M3 receptor subtypes. This selectivity is the basis for its therapeutic efficacy in treating xerostomia by stimulating salivary gland secretion. The quantitative data derived from functional assays, such as calcium imaging, confirms its higher potency at M1 and M3 receptors compared to M2, M4, and M5. The experimental protocols outlined provide a framework for the continued investigation and characterization of muscarinic receptor agonists in drug discovery and development. A thorough understanding of the receptor selectivity and signaling pathways of compounds like Cevimeline is crucial for the development of more targeted and effective therapies for conditions involving exocrine gland dysfunction.

References

- 1. Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rheumatv.com [rheumatv.com]

- 3. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cevimeline - Wikipedia [en.wikipedia.org]

- 5. Cevimeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Cevimeline Hydrochloride? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 11. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 12. Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 16. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

- 21. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Cevimeline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline hydrochloride is a cholinergic agonist with a pronounced affinity for muscarinic M1 and M3 receptors. Marketed under the trade name Evoxac®, it is primarily indicated for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome. This technical guide provides an in-depth overview of the pharmacological properties of Cevimeline hydrochloride, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and clinical trial workflows are also presented to support further research and development in this area.

Introduction

Cevimeline hydrochloride is a quinuclidine derivative of acetylcholine that acts as a direct-acting parasympathomimetic agent.[1] Its therapeutic efficacy in Sjögren's syndrome stems from its ability to stimulate salivary and lacrimal gland secretions, thereby alleviating the symptoms of dry mouth and eyes.[2] This document serves as a comprehensive resource for professionals in the fields of pharmacology and drug development, offering a detailed examination of the scientific data underpinning the clinical use of Cevimeline hydrochloride.

Mechanism of Action

Cevimeline is a cholinergic agonist that exhibits a high affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M3 subtypes.[3][4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[5]

The M1 and M3 receptors are predominantly coupled to Gq/11 proteins.[5] Activation of these receptors by Cevimeline leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, ultimately lead to an increase in the secretion of saliva from exocrine glands.[6]

Signaling Pathway of Cevimeline at M1/M3 Receptors

Pharmacological Data

The following tables summarize the key quantitative pharmacological data for Cevimeline hydrochloride.

Table 1: Muscarinic Receptor Functional Activity

| Receptor Subtype | Functional Assay Parameter (EC₅₀, µM) |

| M1 | 0.023[7] |

| M2 | 1.04[7] |

| M3 | 0.048[7] |

| M4 | 1.31[7] |

| M5 | 0.063[7] |

Note: Specific Ki values for Cevimeline hydrochloride at the M1-M5 muscarinic receptors were not available in the reviewed literature.

Table 2: Pharmacokinetic Parameters of Cevimeline Hydrochloride (30 mg Single Dose)

| Parameter | Healthy Volunteers | Patients with Sjögren's Syndrome |

| Tmax (hours) | 1.5 - 2.0[5] | 1.5[5] |

| Cmax (ng/mL) | 59.9[5] | 91.6[5] |

| AUC | Data not consistently reported | Data not consistently reported |

| Half-life (t½, hours) | ~5[5] | ~5 |

| Protein Binding | <20%[5] | <20% |

| Volume of Distribution (Vd) | ~6 L/kg[5] | ~6 L/kg |

| Metabolism | Hepatic (CYP2D6, CYP3A4)[5] | Hepatic (CYP2D6, CYP3A4) |

| Excretion | Primarily renal (84% in 24h)[5] | Primarily renal |

Experimental Protocols

Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound, such as Cevimeline, for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK cells).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

Test compound (Cevimeline hydrochloride).

-

Non-specific binding control (e.g., Atropine at a high concentration).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., GF/C).

-

Cell harvester.

-

Liquid scintillation counter and scintillation cocktail.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and the radioligand in assay buffer.

-

Incubation: In a 96-well plate, add the cell membranes, the radioligand (at a concentration near its Kd), and either the test compound at various concentrations, buffer for total binding, or the non-specific binding control.

-

Equilibration: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any residual unbound radioligand.

-

Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Randomized, Double-Blind, Placebo-Controlled Clinical Trial for Xerostomia in Sjögren's Syndrome

This protocol describes a typical design for a clinical trial to evaluate the efficacy and safety of Cevimeline hydrochloride in treating dry mouth in patients with Sjögren's syndrome.[5][8]

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participants: Patients diagnosed with Sjögren's syndrome who experience symptoms of xerostomia.

Procedure:

-

Screening and Baseline: Assess potential participants against inclusion and exclusion criteria. Collect baseline data, including subjective assessments of dry mouth (e.g., using a Visual Analog Scale - VAS) and objective measurements of salivary flow (sialometry).

-

Randomization: Randomly assign eligible participants to one of the treatment arms (e.g., Cevimeline 30 mg three times daily, or placebo).

-

Treatment Period: Participants self-administer the assigned treatment for a predefined period (e.g., 12 weeks).

-

Follow-up Visits: Schedule regular follow-up visits (e.g., at weeks 4, 8, and 12) to assess efficacy and safety. Efficacy assessments include changes from baseline in subjective symptoms and salivary flow rates. Safety assessments include monitoring for adverse events.

-

End of Study: Conduct a final assessment at the end of the treatment period.

-

Data Analysis: Analyze the data to compare the changes in efficacy endpoints between the Cevimeline and placebo groups. Statistical significance is determined using appropriate statistical tests.

Clinical Trial Workflow Diagram

References

- 1. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effects of cevimeline on excitability of parasympathetic preganglionic neurons in the superior salivatory nucleus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Cevimeline hydrochloride | M1 Receptors | Tocris Bioscience [tocris.com]

Elucidation of the Cevimeline.HCl Signal Transduction Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline hydrochloride (Cevimeline.HCl) is a cholinergic agonist that acts as a selective agonist for muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes.[1] It is clinically approved for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[2][3] This technical guide provides an in-depth exploration of the signal transduction pathway initiated by this compound, offering a detailed overview of its mechanism of action, quantitative data on its receptor interactions and downstream effects, and comprehensive protocols for key experimental assays used in its study.

Mechanism of Action

This compound exerts its pharmacological effects by mimicking the action of the neurotransmitter acetylcholine on muscarinic receptors. Its therapeutic efficacy in treating xerostomia stems from its high affinity for M3 receptors located on the epithelia of salivary and lacrimal glands.[4][5] Activation of these receptors stimulates glandular secretion, leading to increased saliva and tear production.[6]

The signal transduction pathway initiated by this compound at the M1 and M3 receptors is primarily mediated through the Gq/11 family of G proteins.[7] This pathway can be summarized in the following key steps:

-

Receptor Binding: this compound binds to and activates M1 and M3 muscarinic acetylcholine receptors on the cell surface.

-

G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq/11. The Gαq subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[7]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium concentration, activates Protein Kinase C (PKC) at the cell membrane.[7]

-

Cellular Response: Activated PKC phosphorylates various downstream target proteins, ultimately leading to the physiological response, which in the case of salivary glands, is the secretion of saliva.

Quantitative Data

The following tables summarize the quantitative data related to the interaction of Cevimeline with muscarinic receptors and its downstream effects.

Table 1: Cevimeline Potency at Muscarinic Receptor Subtypes

| Receptor Subtype | EC50 (μM) |

| M1 | 0.023[7] |

| M2 | 1.04[7] |

| M3 | 0.048[7] |

| M4 | 1.31[7] |

| M5 | 0.063[7] |

Table 2: Clinical Trial Data on Cevimeline-Induced Salivary Flow in Sjögren's Syndrome Patients

| Treatment Group | Mean Change from Baseline in Unstimulated Salivary Flow (mL/min) | p-value (vs. Placebo) |

| Placebo | 0.015 ± 0.064 | - |

| Cevimeline 30 mg t.i.d. | 0.194 ± 0.179 | 0.0008[2] |

| Cevimeline 60 mg t.i.d. | 0.258 ± 0.310 | 0.0003[2] |

| Data presented as mean ± SD from a 6-week study. |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to visually represent the this compound signaling pathway and the general workflows of key experimental assays.

References

- 1. Cevimeline | CAS:107233-08-9 | Muscarinic receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IP accumulation assay [bio-protocol.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. | BioWorld [bioworld.com]

- 7. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Cevimeline.HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Cevimeline hydrochloride (Cevimeline.HCl), a muscarinic receptor agonist. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the pre-clinical assessment of this compound, detailing its receptor binding affinity, functional activity, and underlying signaling mechanisms.

Introduction

This compound is a cholinergic agent that acts as a direct agonist at muscarinic acetylcholine receptors (mAChRs).[1][2] It is a quinuclidine derivative of acetylcholine and is primarily indicated for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1][3] Its therapeutic effect is mediated by the stimulation of saliva secretion from the salivary glands.[4][5] This guide focuses on the essential in vitro assays and methodologies used to characterize the pharmacological profile of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating muscarinic receptors, with a particular selectivity for M1 and M3 subtypes.[1][5][6] Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The M1 and M3 receptors, prevalent in exocrine glands and smooth muscles, are coupled to the Gq/11 family of G-proteins.[4]

Upon activation by this compound, the Gq/11 protein stimulates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[4] The subsequent increase in cytosolic Ca2+ concentration is a critical step in triggering cellular responses, such as fluid and electrolyte secretion from salivary gland acinar cells.

The following diagram illustrates the signaling pathway activated by this compound at M1 and M3 muscarinic receptors.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various assays. The following tables summarize the key binding affinity and functional potency data.

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Preparation | Ki (µM) | IC50 (µM) | Reference |

| M3 | [3H]-Quinuclidinyl Benzilate | Rat Submandibular/Sublingual Gland Membranes | 1.2 ± 0.3 | 14 | [7] |

Table 2: Functional Potency of this compound at Muscarinic Receptor Subtypes

| Receptor Subtype | Assay | Cell Line | EC50 (µM) | Reference |

| M1 | [3H]-Inositol Phosphate Production | CHO | 0.023 | [6] |

| M2 | Adenylate Cyclase Inhibition | CHO | 1.04 | [6] |

| M3 | [3H]-Inositol Phosphate Production | CHO | 0.048 | [6] |

| M4 | Adenylate Cyclase Inhibition | CHO | 1.31 | [6] |

| M5 | [3H]-Inositol Phosphate Production | CHO | 0.063 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections provide comprehensive protocols for the key experiments used to characterize this compound.

Muscarinic Receptor Radioligand Binding Assay

This assay determines the affinity of this compound for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Tissues (e.g., rat submandibular/sublingual glands) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Radioligand: A fixed concentration of [³H]-Quinuclidinyl benzilate ([³H]-QNB) or [³H]-N-methylscopolamine ([³H]-NMS), typically near its Kd value.

-

Competitor: Increasing concentrations of this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine) is used to determine non-specific binding.

-

Membrane Preparation: A consistent amount of membrane protein (e.g., 50-100 µg) is added to each well.

-

-

The plate is incubated for 60-90 minutes at room temperature (25°C) to allow the binding to reach equilibrium.

-

-

Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to minimize non-specific binding.

-

The filters are dried, and scintillation fluid is added. The radioactivity on the filters is then counted using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound.

-

The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Second Messenger Functional Assays

These assays measure the functional activity of this compound by quantifying the production of intracellular second messengers following receptor activation.

This assay measures the accumulation of [³H]-inositol phosphates in cells expressing the target muscarinic receptor subtypes.

Detailed Methodology:

-

Cell Culture and Labeling:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 muscarinic receptor are cultured in appropriate media.

-

Cells are seeded into multi-well plates and grown to near confluence.

-

The cells are then labeled by incubating them overnight with medium containing [³H]-myo-inositol, which is incorporated into the cellular phosphoinositides.

-

-

Assay Procedure:

-

On the day of the assay, the labeling medium is removed, and the cells are washed.

-

A stimulation buffer containing lithium chloride (LiCl) is added. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Cells are pre-incubated with the buffer before the addition of this compound at various concentrations.

-

The plates are incubated for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction and Quantification:

-

The stimulation is terminated by the addition of an acid (e.g., perchloric acid).

-

The inositol phosphates are extracted and separated from the rest of the cellular components, often using anion-exchange chromatography.

-

The radioactivity of the eluted inositol phosphate fraction is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The amount of [³H]-inositol phosphate accumulation is plotted against the log concentration of this compound.

-

The EC₅₀ (the concentration of this compound that produces 50% of the maximal response) is determined using non-linear regression analysis.

-

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) in cells expressing M2 or M4 receptors.

Detailed Methodology:

-

Cell Culture:

-

CHO cells stably expressing the human M2 or M4 muscarinic receptor are cultured in appropriate media and seeded into multi-well plates.

-

-

Assay Procedure:

-

The culture medium is replaced with a stimulation buffer.

-

Cells are treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Adenylyl cyclase is then stimulated with forskolin to induce a measurable level of cAMP.

-

Immediately after or concurrently with forskolin, this compound is added at various concentrations.

-

The plates are incubated for a short period (e.g., 10-20 minutes) at 37°C.

-

-

cAMP Quantification:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a variety of methods, such as competitive immunoassays (e.g., ELISA) or homogeneous time-resolved fluorescence (HTRF) assays.

-

-

Data Analysis:

-

The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the log concentration of this compound.

-

The EC₅₀ value is determined by non-linear regression analysis.

-

Electrophysiology: Whole-Cell Patch-Clamp

This technique is used to study the effects of this compound on the electrical properties of individual neurons, such as those in the superior salivatory nucleus, which are involved in controlling salivation.

Detailed Methodology:

-

Slice Preparation:

-

Brainstem slices containing the superior salivatory nucleus are prepared from neonatal rats.

-

-

Recording Setup:

-

Slices are transferred to a recording chamber on a microscope stage and continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Glass micropipettes with a small tip diameter are filled with an internal solution that mimics the intracellular ionic composition.

-

A high-resistance "giga-seal" is formed between the pipette tip and the membrane of a target neuron.

-

-

Whole-Cell Configuration:

-

The membrane patch under the pipette tip is ruptured by applying gentle suction, allowing for electrical access to the entire cell.

-

-

Data Acquisition:

-

Voltage-Clamp Mode: The membrane potential is held at a constant value, and the currents flowing across the membrane in response to this compound application are recorded. This allows for the study of specific ion channel activity.

-

Current-Clamp Mode: The current injected into the cell is controlled, and changes in the membrane potential (depolarization or hyperpolarization) in response to this compound are measured. This provides information on how the drug affects neuronal excitability.

-

-

Data Analysis:

-

The amplitude and kinetics of the recorded currents or the change in membrane potential are analyzed to determine the effect of this compound on the neurons.

-

Conclusion

The in vitro characterization of this compound through a combination of receptor binding assays, functional second messenger assays, and electrophysiological recordings provides a comprehensive understanding of its pharmacological profile. The data consistently demonstrate that this compound is a potent and selective agonist at M1 and M3 muscarinic receptors, leading to the activation of the Gq/11-PLC-IP3 signaling pathway and subsequent cellular responses. These in vitro findings are fundamental for elucidating the mechanism of action of this compound and provide a strong basis for its clinical application in treating conditions characterized by glandular hypofunction. This technical guide serves as a valuable resource for researchers and professionals involved in the ongoing study and development of muscarinic receptor agonists.

References

- 1. benchchem.com [benchchem.com]

- 2. [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

- 4. benchchem.com [benchchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. innoprot.com [innoprot.com]

Preclinical Studies on Cevimeline HCl for Xerostomia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xerostomia, the subjective sensation of a dry mouth, is a debilitating condition often stemming from salivary gland hypofunction. This can be a consequence of autoimmune diseases such as Sjögren's syndrome or iatrogenic causes like radiation therapy for head and neck cancers.[1] Cevimeline hydrochloride (HCl), a cholinergic agonist, has emerged as a significant therapeutic agent for managing xerostomia. This technical guide provides an in-depth overview of the preclinical research that has underpinned the clinical development of Cevimeline HCl, focusing on its mechanism of action, efficacy in animal models, and the experimental protocols utilized in its evaluation.

Mechanism of Action

Cevimeline is a quinuclidine derivative of acetylcholine that functions as a muscarinic receptor agonist.[2] Its therapeutic effect in xerostomia is primarily mediated through the activation of M1 and M3 muscarinic acetylcholine receptors (mAChRs), which are abundantly expressed in salivary glands.[3][4] The binding of cevimeline to these G protein-coupled receptors initiates a signaling cascade that leads to increased saliva secretion.[3][5]

Signaling Pathway

The activation of M1 and M3 receptors by cevimeline stimulates the Gq/11 protein.[3] This, in turn, activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a critical step for fluid secretion from acinar cells.

Figure 1: this compound Signaling Pathway in Salivary Gland Acinar Cells.

Quantitative Data

The preclinical evaluation of cevimeline has generated significant quantitative data regarding its receptor affinity and efficacy in stimulating salivary flow.

Receptor Binding Affinity

Studies have determined the half-maximal effective concentration (EC50) of cevimeline for various muscarinic receptor subtypes, demonstrating its high affinity for M1 and M3 receptors.[3]

| Receptor Subtype | EC50 (μM) |

| M1 | 0.023 |

| M2 | 1.04 |

| M3 | 0.048 |

| M4 | 1.31 |

| M5 | 0.063 |

Table 1: this compound EC50 Values for Muscarinic Receptor Subtypes.[3]

Efficacy in Animal Models

Preclinical studies in various animal models of xerostomia have consistently shown the efficacy of cevimeline in a dose-dependent manner.

| Animal Model | Treatment | Outcome | Reference |

| Dogs | Cevimeline vs. Pilocarpine | Sialogogic effect lasted nearly twice as long as pilocarpine. | [7] |

| Murine models of Sjögren's syndrome | Cevimeline | Dose-dependently induced salivation. | [7] |

| X-ray irradiated rats | Cevimeline | Dose-dependently induced salivation. | [7] |

Table 2: Summary of this compound Efficacy in Animal Models of Xerostomia.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline key experimental protocols used in the evaluation of Cevimeline HCl.

Animal Models of Xerostomia

Two primary types of animal models are utilized to mimic human xerostomia for preclinical studies.

This model simulates the side effects of radiotherapy in head and neck cancer patients.

-

Animal Species: Wistar or Sprague-Dawley rats are commonly used.

-

Irradiation Protocol:

-

Anesthetize the animals (e.g., with a ketamine/xylazine cocktail).

-

Shield the body, exposing only the head and neck region to a single dose of ionizing radiation (e.g., 15 Gy).[6]

-

Monitor the animals for recovery and the development of xerostomia, which is typically evident within a few days to weeks post-irradiation.

-

This autoimmune model recapitulates the glandular inflammation and hypofunction seen in Sjögren's syndrome.

-

Animal Species: Non-obese diabetic (NOD) mice or MRL/l mice are frequently used as they spontaneously develop Sjögren's-like symptoms.[2]

-

Induction Protocol (in other strains like C57BL/6):

-

Prepare an emulsion of salivary gland protein extract with complete Freund's adjuvant.

-

Immunize female mice via subcutaneous injections at multiple sites.

-

Administer booster injections at specified intervals (e.g., every 2 weeks).

-

Monitor for the development of lymphocytic infiltration in the salivary glands and a decrease in salivary flow.

-

Figure 2: Workflow for Establishing Animal Models of Xerostomia.

Sialometry (Measurement of Salivary Flow)

This procedure is essential for quantifying the effects of cevimeline on salivary gland function.

-

Animal Preparation:

-

Anesthetize the mouse (e.g., with a ketamine/xylazine mixture).

-

Weigh the animal to calculate the appropriate dose of the sialogogue.

-

-

Saliva Collection:

-

Administer a sialogogue, typically pilocarpine (a muscarinic agonist), via intraperitoneal injection to stimulate salivation.[8]

-

Carefully place a pre-weighed cotton ball or absorbent swab into the oral cavity of the mouse.

-

Collect saliva for a standardized period (e.g., 15 minutes).

-

Remove the cotton ball and immediately weigh it again.

-

-

Calculation:

-

The weight of the collected saliva is determined by subtracting the dry weight of the cotton ball from its wet weight. The salivary flow rate can be expressed as mg of saliva per minute.

-

Histopathology

Histopathological analysis of salivary glands is performed to assess structural changes in response to xerostomia-inducing protocols and subsequent treatment with cevimeline.

-

Tissue Collection and Preparation:

-

Euthanize the animal and carefully dissect the submandibular and/or parotid salivary glands.

-

Fix the glands in 10% neutral buffered formalin for 24 hours.

-

Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

-

Section the paraffin-embedded tissue at a thickness of 5 µm and mount on glass slides.

-

-

Staining and Analysis:

-

Stain the sections with Hematoxylin and Eosin (H&E) to visualize the general morphology of the acinar and ductal cells.

-

Immunohistochemical staining can be performed to detect specific markers, such as aquaporin-5 (AQP-5), to assess changes in water channel expression and localization.[9]

-

Microscopic examination is conducted to evaluate for signs of inflammation (lymphocytic infiltration), acinar cell atrophy, and fibrosis. Electron microscopy can reveal ultrastructural changes in secretory granules and other organelles.[9]

-

Preclinical Safety and Toxicology

Preclinical safety studies are integral to the drug development process. For cevimeline, these studies involved acute and repeated-dose toxicity assessments in various animal species.

-

Acute Toxicity: These studies determine the lethal dose (LD50) and identify the immediate signs of toxicity following a single high dose of the drug.

-

Repeated-Dose Toxicity: Animals are administered daily doses of cevimeline for an extended period (e.g., 28 days or longer) to evaluate for any cumulative toxic effects on organs and physiological systems.

-

Safety Pharmacology: These studies assess the potential adverse effects of cevimeline on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

Commonly observed adverse effects in preclinical studies were consistent with the drug's cholinergic mechanism of action and included salivation, lacrimation, and gastrointestinal hypermotility.[10]

Conclusion

The preclinical studies on Cevimeline HCl have provided a robust foundation for its clinical application in the treatment of xerostomia. Through the use of relevant animal models and detailed experimental protocols, the mechanism of action, efficacy, and safety profile of cevimeline have been well-characterized. The quantitative data from these studies have been instrumental in establishing the therapeutic potential of cevimeline and guiding its clinical development. This technical guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the key preclinical findings and methodologies that have contributed to our understanding of this important therapeutic agent.

References

- 1. Dry Mouth Clinical Research Trials | CenterWatch [centerwatch.com]

- 2. Cevimeline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cevimeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Cevimeline on the Immunolocalization of Aquaporin-5 and the Ultrastructure of Salivary Glands in Sjögren’s Syndrome Model Mice [jstage.jst.go.jp]

- 8. Efficacy prediction of cevimeline in patients with Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of cevimeline on the immunolocalization of aquaporin-5 and the ultrastructure of salivary glands in Sjögren's syndrome model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

The Role of Cevimeline.HCl in Stimulating Salivary Gland Secretion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline hydrochloride (Cevimeline.HCl), a cholinergic agonist, has demonstrated significant efficacy in the treatment of xerostomia, particularly in patients with Sjögren's syndrome. This technical guide provides a comprehensive overview of the molecular mechanisms, physiological effects, and experimental validation of this compound's role in stimulating salivary gland secretion. By acting as a selective agonist at M1 and M3 muscarinic acetylcholine receptors, this compound initiates a well-defined signaling cascade within salivary acinar cells, leading to increased saliva production. This document details the underlying signaling pathways, presents quantitative data from key clinical and preclinical studies, and provides detailed experimental protocols for the assessment of its sialogogic activity. The information herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of salivary gland function and the development of novel therapies for xerostomia.

Introduction

Xerostomia, the subjective sensation of a dry mouth, is a debilitating condition that can arise from various etiologies, including Sjögren's syndrome, radiation therapy for head and neck cancers, and as a side effect of numerous medications. The condition significantly impacts a patient's quality of life, leading to difficulties in speech, mastication, and swallowing, and an increased risk of oral infections and dental caries. The primary physiological basis for xerostomia is a reduction in salivary gland function.

This compound is a quinuclidine derivative of acetylcholine that functions as a muscarinic receptor agonist.[1] It has been approved for the treatment of dry mouth in patients with Sjögren's syndrome.[2] This guide will delve into the core mechanisms by which this compound stimulates salivary secretion, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound exerts its sialogogic effects primarily through its agonist activity at muscarinic acetylcholine receptors, with a pronounced affinity for the M1 and M3 subtypes which are prevalent in exocrine glands.[3][4] The stimulation of these receptors on salivary acinar cells triggers a cascade of intracellular events culminating in the secretion of saliva.

Muscarinic Receptor Binding Profile

This compound demonstrates a selective affinity for M1 and M3 muscarinic receptors over M2, M4, and M5 subtypes. This selectivity is crucial for its therapeutic action, as M3 receptors are the primary mediators of salivary gland secretion. The half-maximal effective concentration (EC50) values for Cevimeline at the different human muscarinic receptor subtypes are summarized in the table below.

| Receptor Subtype | EC50 (μM) |

| M1 | 0.023[3] |

| M2 | 1.04[3] |

| M3 | 0.048[3] |

| M4 | 1.31[3] |

| M5 | 0.063[3] |

| Table 1: EC50 Values of this compound at Human Muscarinic Receptor Subtypes |

Intracellular Signaling Pathway

The binding of this compound to the M3 muscarinic receptor, a G-protein coupled receptor (GPCR), initiates a well-characterized signaling cascade. The M3 receptor is coupled to the Gq/11 family of G-proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a critical event for the activation of downstream processes leading to fluid and protein secretion from the acinar cells.

References

An In-depth Analysis of the Cholinergic Agonist Activity of Cevimeline.HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline.HCl, marketed under the trade name Evoxac®, is a cholinergic agonist primarily indicated for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1] Its therapeutic effects stem from its specific interactions with muscarinic acetylcholine receptors, leading to increased secretion from exocrine glands.[2] This technical guide provides a comprehensive overview of the cholinergic agonist activity of this compound, detailing its mechanism of action, receptor selectivity, signaling pathways, and the experimental methodologies used to characterize its pharmacological profile.

Mechanism of Action

This compound acts as a direct-acting agonist at muscarinic acetylcholine receptors (mAChRs).[3] It exhibits a pronounced affinity for M1 and M3 receptor subtypes, which are predominantly located on exocrine glands, such as salivary and lacrimal glands, and on smooth muscle cells.[2] The activation of M1 and M3 receptors on salivary glands is the primary mechanism through which cevimeline stimulates saliva production, thereby alleviating the symptoms of dry mouth.[2]

Muscarinic Receptor Selectivity and Potency

The potency of this compound at different muscarinic receptor subtypes has been quantified through functional assays, determining its half-maximal effective concentration (EC50). The drug shows a higher potency for M1 and M3 receptors compared to M2, M4, and M5 receptors.[3]

| Receptor Subtype | EC50 (μM) |

| M1 | 0.023 |

| M2 | 1.04 |

| M3 | 0.048 |

| M4 | 1.31 |

| M5 | 0.063 |

| Data from Heinrich et al., as cited in[3]. |

In ex vivo tissue preparations, this compound induces contractions in guinea pig ileum and trachea, tissues rich in muscarinic receptors.

| Tissue Preparation | EC50 (μM) |

| Guinea Pig Ileum | 3.5 |

| Guinea Pig Trachea | 3.0 |

| Data from[4][5]. |

Signaling Pathway

The activation of M1 and M3 muscarinic receptors by this compound initiates a well-defined intracellular signaling cascade. These receptors are coupled to the Gq/11 family of G proteins.

This compound M1/M3 Receptor Signaling Pathway.

Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the ultimate cellular response, which in the case of salivary glands is the secretion of saliva.

Experimental Protocols

The characterization of this compound's cholinergic agonist activity involves a suite of in vitro and ex vivo assays.

Radioligand Binding Assay (for determining Binding Affinity - Ki)

Objective: To determine the affinity of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from cells individually expressing human M1, M2, M3, M4, or M5 receptors.

-

A suitable radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Atropine (for determining non-specific binding).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of unlabeled this compound.

-

Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay (Functional Assay)

This assay measures the functional consequence of M1 and M3 receptor activation, which are Gq-coupled and stimulate the production of inositol phosphates.

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating IP production.

Materials:

-

Cells expressing M1 or M3 receptors.

-

[³H]-myo-inositol.

-

Cell culture medium.

-

Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

-

This compound.

-

Dowex anion-exchange resin.

Procedure:

-

Cell Labeling: Culture the cells in a medium containing [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Stimulation: Wash the cells and pre-incubate them in a buffer containing LiCl. Then, stimulate the cells with varying concentrations of this compound for a defined period.

-

Extraction: Terminate the stimulation and lyse the cells.

-

Separation: Separate the accumulated [³H]-inositol phosphates from free [³H]-myo-inositol and other cellular components using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted [³H]-inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the amount of [³H]-inositol phosphates produced against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Guinea Pig Ileum Contraction Assay (Ex Vivo Functional Assay)

This classic pharmacology preparation is used to assess the contractile or relaxant effects of drugs on smooth muscle, which is rich in M3 muscarinic receptors.

Objective: To evaluate the contractile effect of this compound on intestinal smooth muscle.

Materials:

-

Freshly isolated guinea pig ileum segment.

-

Organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Isotonic transducer and data acquisition system.

-

This compound.

Procedure:

-

Tissue Preparation: Mount a segment of the guinea pig ileum in the organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate in the Tyrode's solution for a period of time until a stable baseline is achieved.

-

Drug Addition: Add cumulative concentrations of this compound to the organ bath.

-

Response Measurement: Record the contractile response (increase in tension) after each addition of the drug.

-

Data Analysis: Plot the magnitude of the contraction against the logarithmic concentration of this compound to obtain a dose-response curve and calculate the EC50.

Experimental Workflow Visualization

The general workflow for characterizing a muscarinic agonist like this compound can be visualized as follows:

Workflow for Characterizing Cholinergic Agonist Activity.

Conclusion

This compound is a potent cholinergic agonist with functional selectivity for M1 and M3 muscarinic receptors. Its mechanism of action, centered on the activation of the Gq/11-PLC-IP3/DAG signaling pathway, leads to increased glandular secretions, forming the basis of its therapeutic utility in treating xerostomia. The quantitative data from various in vitro and ex vivo assays confirm its pharmacological profile. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel muscarinic agonists in drug discovery and development.

References

- 1. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. apexbt.com [apexbt.com]

Cevimeline HCl: A Technical Guide to its Effects on Exocrine Glands

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline hydrochloride (HCl), marketed as Evoxac®, is a cholinergic agonist with a significant therapeutic role in managing symptoms of xerostomia (dry mouth) and keratoconjunctivitis sicca (dry eyes), particularly in patients with Sjögren's syndrome.[1][2] This technical guide provides a comprehensive overview of the core pharmacology of Cevimeline HCl, focusing on its mechanism of action on exocrine glands. It details the underlying signaling pathways, presents quantitative data on its receptor affinity and clinical efficacy, and outlines key experimental protocols for its evaluation.

Mechanism of Action

Cevimeline is a parasympathomimetic agent that functions as a muscarinic acetylcholine receptor (mAChR) agonist.[3][4] Its therapeutic effects on exocrine glands are primarily mediated through the activation of M1 and M3 muscarinic receptor subtypes, which are abundantly expressed in salivary and lacrimal glands.[1][5][6]

Upon binding to M1 and M3 receptors on acinar cells of these glands, Cevimeline triggers a cascade of intracellular events.[7][8] These receptors are coupled to Gq/11 proteins.[9] Activation of the Gq/11 protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).[10] The subsequent increase in cytosolic Ca²⁺ concentration is a critical step that initiates the secretion of saliva and tears.[8][11]

Signaling Pathway of Cevimeline in Exocrine Gland Acinar Cells

Caption: Cevimeline HCl signaling pathway in exocrine gland acinar cells.

Quantitative Data

The following tables summarize key quantitative data related to Cevimeline HCl's receptor binding affinity, pharmacokinetics, and clinical efficacy.

Table 1: Muscarinic Receptor Binding Affinity of Cevimeline

| Receptor Subtype | EC50 (μM) |

| M1 | 0.023[1] |

| M2 | 1.04[1] |

| M3 | 0.048[1] |

| M4 | 1.31[1] |

| M5 | 0.063[1] |

EC50 (Half maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.

Table 2: Pharmacokinetic Properties of Cevimeline HCl (30 mg dose)

| Parameter | Value |

| Time to Peak Concentration (tmax) | 1.5 - 2 hours[12][13] |

| Half-life (t1/2) | 5 ± 1 hours[1][12] |

| Volume of Distribution (Vd) | ~6 L/kg[3][12] |

| Plasma Protein Binding | <20%[3][12] |

| Metabolism | Hepatic via CYP2D6 and CYP3A3/4[12][13] |

| Excretion | Primarily renal (84% in urine within 24 hours)[3][12][13] |

Table 3: Clinical Efficacy of Cevimeline HCl in Sjögren's Syndrome

| Study Dosage | Outcome Measure | Result |

| 30 mg three times daily | Global Improvement in Dry Mouth Symptoms | Statistically significant improvement compared to placebo (p=0.0004)[14][15] |

| 30 mg and 60 mg three times daily | Salivary Flow | Significant increases compared to placebo[5][16] |

| 30 mg three times daily | Global Assessment of Dry Eyes | Statistically significant improvement (P = 0.0453)[15] |

| 20 mg three times daily | Improvement in Dry Eye Symptoms | Statistically significant differences compared to placebo in subjective symptoms and tear dynamics[17] |

Experimental Protocols

This section details methodologies for key experiments used to evaluate the effects of Cevimeline HCl.

Measurement of Salivary Flow (Sialometry)

This protocol assesses the efficacy of Cevimeline HCl in stimulating saliva production.

Objective: To quantify unstimulated and stimulated whole salivary flow rates.

Materials:

-

Pre-weighed collection tubes

-

Paraffin wax or lemon juice for stimulation[18]

-

Stopwatch

Procedure:

-

Baseline (Unstimulated) Collection:

-

The subject sits in a relaxed, upright position, leaning slightly forward.[19]

-

The subject is instructed to swallow to clear the mouth of any existing saliva.[20]

-

For a period of 5-15 minutes, the subject allows saliva to passively drool into the pre-weighed collection tube.[18][20] Talking and swallowing are to be avoided during this period.[20]

-

-

Stimulated Collection:

-

Quantification:

Measurement of Lacrimal Flow (Schirmer's Test)

This protocol evaluates the effect of Cevimeline HCl on tear production.

Objective: To measure the rate of tear secretion.

Materials:

-

Standardized Schirmer test strips

-

Topical anesthetic (e.g., proparacaine 0.5%)[22]

-

Stopwatch

Procedure:

-

A drop of topical anesthetic is instilled into the lower conjunctival sac.[22]

-

After 2 minutes, the inferior conjunctival sac is gently dried with a filter paper strip.[22]

-

A sterile Schirmer test strip is placed in the lower eyelid, at the junction of the middle and lateral thirds.

-

The patient is instructed to close their eyes gently.

-

After 5 minutes, the strip is removed, and the length of the wetted portion is measured in millimeters.

Intracellular Calcium Mobilization Assay

This in vitro assay determines the ability of Cevimeline HCl to induce calcium release in cells expressing muscarinic receptors.

Objective: To measure the transient increase in intracellular calcium concentration following receptor activation by Cevimeline HCl.

Materials:

-

Cell line expressing M1 or M3 muscarinic receptors (e.g., HEK293 cells)[10]

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)[10][23]

-

Fluorescence plate reader with an automated injection system[10][23]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)[10]

-

Cevimeline HCl stock solution

Procedure:

-

Cell Culture and Dye Loading:

-

Calcium Mobilization Measurement:

-

The 96-well plate is placed in a fluorescence plate reader.[10]

-

A baseline fluorescence reading is recorded for 10-20 seconds.[10]

-

Serial dilutions of Cevimeline HCl are automatically injected into the wells.[10]

-

The fluorescence intensity is measured kinetically every 1-2 seconds for at least 120 seconds to capture the transient calcium flux.[10]

-

-

Data Analysis:

-

The raw fluorescence data is normalized to the baseline to determine the change in fluorescence, which is proportional to the change in intracellular calcium concentration.

-

Dose-response curves are generated to calculate the EC50 of Cevimeline HCl.

-

Experimental Workflow for Intracellular Calcium Mobilization Assay

Caption: Workflow for the intracellular calcium mobilization assay.

Muscarinic Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Cevimeline HCl for different muscarinic receptor subtypes.

Objective: To quantify the competitive binding of Cevimeline HCl to muscarinic receptors.

Materials:

-

Cell membranes expressing a specific muscarinic receptor subtype[9][24]

-

Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS)[24]

-

Unlabeled Cevimeline HCl

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter[9]

Procedure:

-

Assay Setup:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of unlabeled Cevimeline HCl.[9][24]

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known antagonist like atropine).[9]

-

-

Incubation and Filtration:

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[9]

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.[9]

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

Competition curves are generated by plotting the percentage of specific binding against the concentration of Cevimeline HCl.

-

The IC50 (concentration of Cevimeline HCl that inhibits 50% of specific radioligand binding) is determined from the curves.

-

The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

-

Conclusion

Cevimeline HCl is a valuable therapeutic agent for the management of dry mouth and dry eyes, primarily through its agonist activity at M1 and M3 muscarinic receptors in exocrine glands. Its mechanism of action, involving the Gq/11-PLC-IP3-Ca²⁺ signaling pathway, leads to increased salivary and lacrimal secretion. The quantitative data on its receptor affinity and clinical efficacy, combined with the detailed experimental protocols, provide a solid foundation for further research and development in the field of cholinergic agonists and the treatment of exocrine gland dysfunction.

References

- 1. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Articles [globalrx.com]